Selective Inhibition of Mutant PDGFR Family Kinases Over Wild-Type Isoforms
Compound 4 (4-ethoxy-6-(piperazin-1-yl)pyrimidine) demonstrates a selective binding and inhibitory preference for oncogenic mutant forms of PDGFR family kinases (including KIT and PDGFRA mutants) relative to their wild-type counterparts [1]. In kinase profiling studies, compound 4 exhibited a distinct selectivity profile, preferentially targeting PDGFR subfamily members and CSNK1D, while showing reduced activity against other kinase families [2]. This mutant-selective profile is in contrast to the global cytotoxic activity observed for compound 16 from the same series, which lacked this selectivity [2].
| Evidence Dimension | Kinase binding selectivity profile (PDGFR family mutants vs. wild-type) |
|---|---|
| Target Compound Data | Selective binding to/inhibition of KIT and PDGFRA mutants (exact IC50/Kd values not publicly disclosed in full text, but selectivity trend confirmed across kinase profiling panels) |
| Comparator Or Baseline | Wild-type KIT and PDGFRA isoforms; compound 16 (global cytotoxic agent without mutant selectivity) |
| Quantified Difference | Qualitative selectivity observed (mutant-preferring binding) |
| Conditions | Kinase profiling panel (KINOMEscan™) and functional inhibition assays |
Why This Matters
This mutant-selective profile positions compound 4 as a valuable tool for investigating resistance mechanisms in PDGFR-driven malignancies, a differentiation not offered by pan-kinase or globally cytotoxic analogs.
- [1] Shallal, H. M., & Russu, W. A. (2011). Discovery, synthesis, and investigation of the antitumor activity of novel piperazinylpyrimidine derivatives. European Journal of Medicinal Chemistry, 46(6), 2043–2057. View Source
- [2] Shallal, H., & Russu, W. (2010). Abstract 3579: Discovery and anticancer preclinical evaluation of novel piperazinylpyrimidine derivatives designed to target the human kinome. Cancer Research, 70(8_Supplement), 3579. View Source
